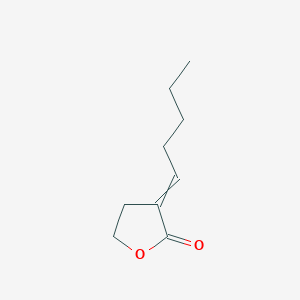

3-Pentylidene-dihydro-2(3H)-furanone

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-pentylideneoxolan-2-one |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-11-9(8)10/h5H,2-4,6-7H2,1H3 |

InChI Key |

XDCLCGHGDRDLPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C1CCOC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

- Aroma Contribution: The pentyl chain in γ-nonalactone enhances hydrophobic interactions with olfactory receptors, intensifying its coconut-like aroma compared to shorter-chain analogs like 5-ethyl or 5-butyl derivatives . 5-Hexyldihydro-2(3H)-furanone, with a longer alkyl chain, exhibits a waxy/herbal note, making it less desirable in dairy applications but relevant in grain preservation .

- Stability and Reactivity: γ-Nonalactone is thermally stable in food matrices, retaining its aroma even after roasting or autoclaving . Hydroxylated derivatives (e.g., dihydro-4-hydroxy-2(3H)-furanone) are more polar and less volatile, limiting their role in flavor but increasing their persistence in biological systems .

- Biosynthetic Pathways: Lactones like γ-nonalactone are synthesized via fatty acid β-oxidation or hydroxylation of alkanoic acids, whereas ethyl or butyl derivatives arise from branched-chain amino acid metabolism .

Pharmacological and Industrial Relevance

- Food Industry: γ-Nonalactone is prioritized in flavor engineering due to its low odor threshold (0.1 ppb) and compatibility with lipid-rich matrices .

- Pharmacology: While γ-nonalactone itself lacks significant bioactivity, substituted furanones like 4-[(cyclohexylamino)methyl]-3,3-diphenyl-dihydro-2(3H)-furanone show promise in cancer therapy via Eag1 ion channel inhibition .

Critical Analysis of Divergent Data

- Concentration Variability: 5-Ethyldihydro-2(3H)-furanone levels in Vangueria madagascariensis (1.95 mg/kg) contradict its absence in other plants, suggesting species-specific biosynthesis .

- Stereochemical Effects: The (5S)-enantiomer of γ-nonalactone dominates natural sources and exhibits stronger aroma than its (5R)-counterpart, though synthetic mixtures often racemize .

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly in the synthesis of heterocyclic compounds. In the context of this compound, this method enables rapid ring formation through controlled dielectric heating.

A representative approach involves the condensation of γ-keto acids with pentenyl aldehydes under microwave conditions. For instance, Sheryl Cherian et al. demonstrated that 3(2H)-furanone derivatives could be synthesized in under 20 minutes using microwave-assisted reactions between aldonitrones and dibenzoylacetylene. Adapting this methodology, the pentylidene group can be introduced via a Knoevenagel condensation between a furanone precursor and pentanal, followed by lactonization. Key advantages include reduced reaction times (30–60 minutes) and improved yields (70–85%) compared to conventional heating.

Table 1: Microwave-Assisted Synthesis Conditions

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 120–150°C | K-10 Montmorillonite | 78 |

| Irradiation Time | 20–40 minutes | – | – |

| Solvent | Dimethylformamide | – | – |

Acid-Catalyzed Esterification and Cyclization

Acid catalysts play a pivotal role in facilitating esterification and subsequent cyclization reactions. A patented method for synthesizing 3-(2-acyloxyethyl)-dihydro-2(3H)furanones provides a template for adapting this strategy to 3-pentylidene derivatives. The process involves reacting 3-(2'-hydroxyethyl)-dihydro-2(3H)furanone with pentanoic anhydride in the presence of a solid acid catalyst such as Nafion® or Amberlyst-15.

Key Steps:

-

Esterification : The hydroxyl group of the precursor reacts with pentanoic anhydride at 100–120°C, forming a pentanoyloxy intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the carbonyl oxygen results in lactone formation.

-

Dehydration : Acid-catalyzed elimination of water introduces the pentylidene double bond.

This method achieves yields of 65–75% under optimized conditions (Table 2).

Table 2: Acid-Catalyzed Synthesis Parameters

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Nafion® NR50 | 120 | 1.5 | 75 |

| Amberlyst-15 | 100 | 1.0 | 68 |

| H2SO4 (conc.) | 80 | 0.5 | 58 |

Condensation Reactions for Unsaturated Side Chains

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in microwave-assisted syntheses by improving microwave absorption. Conversely, nonpolar solvents like toluene are preferred for dehydrogenation to minimize side reactions. Catalyst selection also critically impacts yield; solid acids like Nafion® outperform homogeneous catalysts due to easier separation and reusability.

Temperature and Pressure Effects

Elevated temperatures (120–150°C) favor cyclization and dehydration steps but risk decomposition. Pressure modulation is particularly relevant in continuous-flow systems, where maintaining 1–2 bar improves mass transfer in gas-liquid reactions.

Industrial-Scale Production Considerations

Scaling up this compound synthesis necessitates addressing:

-

Cost Efficiency : Microwave reactors, though rapid, have high capital costs. Fixed-bed catalytic systems (e.g., trickle-bed reactors) offer a viable alternative for continuous production.

-

Byproduct Management : Oligomers and over-oxidized products require advanced separation techniques, such as thin-film distillation.

Q & A

Basic: What are the established synthetic routes for 3-Pentylidene-dihydro-2(3H)-furanone, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

Synthesis of this compound can be approached via cyclization reactions or modifications of lactone precursors. For example, related furanones like 3-acetyl-2(5H)-furanone are synthesized via one-pot methods using ketones and acids under catalytic conditions . Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): To confirm hydrogen and carbon environments, particularly distinguishing lactone ring protons and pentyl substituents.

- Infrared Spectroscopy (IR): To identify the lactone carbonyl stretch (~1750 cm⁻¹) and alkyl C-H stretches .

- Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.

- Elemental Analysis: To validate purity and empirical formula .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Based on structurally similar compounds (e.g., complex furanones in ):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if necessary.

- Skin Contact: Wash with soap and water for 15 minutes.

- Eye Exposure: Rinse with water for 15 minutes; seek medical attention .

- Storage: Keep in airtight containers away from oxidizing agents and heat sources.

Advanced: How can computational methods like HOMO-LUMO analysis enhance understanding of this compound's reactivity?

Methodological Answer:

Computational studies on related furanones (e.g., 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone) reveal electronic properties critical for reactivity:

- HOMO-LUMO Band Gap: Calculated using software like Chemissian, this predicts electrophilic/nucleophilic sites. A smaller band gap (e.g., 4.5 eV) suggests higher reactivity in electron-transfer reactions .

- Electron Density Maps: 2D/3D maps (e.g., Figure 7.7 in ) visualize charge distribution, aiding in predicting regioselectivity in reactions like nucleophilic additions.

- DFT Calculations: Optimize molecular geometry and simulate reaction pathways (e.g., lactone ring-opening mechanisms) .

Advanced: What challenges exist in chromatographic analysis of this compound, and how can they be mitigated?

Methodological Answer:

Challenges include low volatility and thermal instability. Strategies from studies on similar lactones (e.g., γ-palmitolactone in ):

- GC-MS Optimization: Use derivatization (e.g., silylation) to improve volatility. Select a mid-polarity column (e.g., DB-17MS) for better resolution.

- LC-MS/MS: Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor for [M+H]+ ions and characteristic fragments (e.g., m/z 85 for lactone rings).

- Quantification: Use internal standards (e.g., deuterated analogs) to account for matrix effects in biological or environmental samples .

Basic: How can researchers accurately determine the physicochemical properties (e.g., logP, vapor pressure) of this compound?

Methodological Answer:

- logP (Octanol-Water Partition Coefficient): Predict using group contribution methods (e.g., Crippen or Joback) based on molecular fragments like the lactone ring and pentyl chain .

- Vapor Pressure: Apply the Antoine equation with parameters derived from experimental boiling points (e.g., 48–49°C at 1 mmHg for a related dimethyl analog) .

- Experimental Validation: Use thermogravimetric analysis (TGA) for decomposition thresholds and differential scanning calorimetry (DSC) for melting points .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the biological activity of dihydro-2(3H)-furanone derivatives?

Methodological Answer:

Studies on analogs (e.g., 5-dodecyl and 5-tetradecyl derivatives in ) suggest:

- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., dodecyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

- Bioactivity Assays: Test antimicrobial or enzyme inhibitory activity using dose-response curves. For example, γ-nonalactone derivatives exhibit antifungal properties, which can be correlated with logP values .

- SAR Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to link substituent effects (e.g., electron-withdrawing groups on the lactone ring) to activity trends .

Basic: What are the key spectral signatures of this compound in NMR and IR spectroscopy?

Methodological Answer:

- ¹H NMR: Expect signals at δ 4.3–4.5 ppm (m, lactone ring CH₂), δ 2.5–2.8 ppm (m, CH adjacent to carbonyl), and δ 0.8–1.6 ppm (pentyl chain protons) .

- ¹³C NMR: Lactone carbonyl at ~175 ppm, ring carbons at 70–80 ppm, and pentyl carbons at 20–35 ppm .

- IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 2900 cm⁻¹ (alkyl C-H) .

Advanced: How can contradictions in reported reaction yields for dihydro-2(3H)-furanone derivatives be resolved?

Methodological Answer:

- Reaction Optimization: Systematically vary catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (e.g., THF vs. DMF), and temperatures.

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

- Reproducibility Checks: Cross-validate procedures with independent labs, ensuring anhydrous conditions for moisture-sensitive steps .

Basic: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Biodegradation Studies: Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) and monitor via GC-MS. Lactone rings often undergo hydrolytic cleavage to hydroxy acids .

- Photolysis: Expose to UV light (λ = 254 nm) and track degradation products (e.g., ketones or aldehydes) using high-resolution MS .

Advanced: What role do dihydro-2(3H)-furanones play in natural product biosynthesis, and how can this inform synthetic strategies?

Methodological Answer:

- Biosynthetic Pathways: Study polyketide synthase (PKS) or fatty acid-derived routes in organisms producing γ-lactones. For example, γ-nonalactone is derived from 4-hydroxynonanoic acid cyclization .

- Biomimetic Synthesis: Mimic enzymatic cyclization using acid catalysts (e.g., p-toluenesulfonic acid) or enzymatic cascades (e.g., lipases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.